1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

This ortho-methoxy diaryl urea provides a distinct hydrogen-bond network (5 HBA) vs. the o-tolyl analog, enabling systematic SAR of kinase hinge recognition. The +16 Da MW shift and added oxygen atom make it ideal for calibrating in silico ADME models, PAMPA assays, or FGFR1-4 selectivity panels. Verify lot-specific CoA and request bulk pricing for your phenotypic screening library.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1396631-16-5
Cat. No. B2424522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
CAS1396631-16-5
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C14H17N5O2/c1-19(2)13-15-8-10(9-16-13)17-14(20)18-11-6-4-5-7-12(11)21-3/h4-9H,1-3H3,(H2,17,18,20)
InChIKeyMEURRZICXJOXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea – Key Identifiers and Compound-Class Definition for Procurement


1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea (CAS 1396631-16-5) is a diaryl urea derivative incorporating a 2-(dimethylamino)-5-pyrimidinyl moiety and a 2-methoxyphenyl substituent, with a molecular formula of C₁₄H₁₇N₅O₂ and a molecular weight of 287.32 g mol⁻¹ . It belongs to the broad subclass of pyrimidinyl‑aryl ureas that have been claimed as fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors [1], though direct pharmacological annotation for this specific compound remains sparse in the public domain.

Why 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea Cannot Be Replaced by a Close-in-Class Analog Without Risk


Within the pyrimidinyl‑aryl urea chemotype, subtle modifications to the aryl substituent can drastically alter hydrogen‑bonding networks, steric complementarity with the hinge region of kinase ATP‑binding pockets, and physicochemical profiles [1]. Even a single atom change (e.g., replacement of the ortho‑methoxy oxygen with a methyl group) modulates the number of hydrogen‑bond acceptors from five to four, directly impacting solubility, metabolic stability, and probable target engagement . Consequently, generic substitution with a structurally adjacent analog, such as the o‑tolyl derivative, cannot be performed without re‑validating the complete pharmacological and ADME profile.

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea Against Its Nearest Analog


Ortho‑Methoxy Substituent Alters Hydrogen‑Bond Acceptor Count Versus the Closest o‑Tolyl Analog

The presence of an ortho‑methoxy group on the phenyl ring introduces an additional hydrogen‑bond acceptor (the methoxy oxygen) relative to the simplest close analog, 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea, which carries only a methyl substituent . This difference is expected to influence both aqueous solubility and target‑residence time in kinase ATP‑binding pockets.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Molecular Weight Increase Limits Passive Membrane Permeability Relative to Lower‑Mass Analogs

With a molecular weight of 287.32 g mol⁻¹, the target compound is 16 Da heavier than the o‑tolyl analog (MW = 271.32 g mol⁻¹), primarily due to the oxygen atom in the methoxy group . Even modest increases in molecular weight within a congeneric series can reduce passive trans‑cellular permeability and oral bioavailability according to Lipinski’s rule‑of‑five framework.

Drug‑likeness Permeability ADME profiling

Patent‑Class Assignment to FGFR Inhibition Suggests a Distinct Kinase‑Selectivity Fingerprint

The compound’s core scaffold is explicitly claimed in Novartis patent WO 2007/071752, which describes pyrimidinyl‑aryl ureas as ATP‑competitive inhibitors of FGFR1, FGFR2, FGFR3, and FGFR4 [1]. While precise IC₅₀ values for this specific compound are not publicly available, the patent exemplifies structurally related molecules that achieve low‑nanomolar FGFR1 inhibition (e.g., <100 nM). The 2‑(dimethylamino)pyrimidin‑5‑yl warhead is a critical hinge‑binding motif, and the 2‑methoxyphenyl group is expected to occupy the selectivity‑determining hydrophobic pocket adjacent to the gatekeeper residue.

FGFR pharmacology Kinase inhibitor Patent evidence

Recommended Application Scenarios for Procuring 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea Based on the Above Evidence


FGFR‑Family Kinase Selectivity Profiling Panels

Because the compound lies within a patent‑protected FGFR inhibitor chemotype, it is a suitable candidate for incorporation into selectivity‑screening panels against FGFR1‑4 [1]. The unique ortho‑methoxy substitution offers a differentiated hinge‑region hydrogen‑bonding network that can help interrogate the contribution of the hydrophobic pocket adjacent to the gatekeeper residue in FGFR isoforms.

Medicinal Chemistry Structure–Activity Relationship (SAR) Optimization Campaigns

The compound’s well‑defined structural deviation from the o‑tolyl analog (one additional H‑bond acceptor, +16 Da MW) makes it a useful probe for systematic SAR studies aimed at decoupling electronic effects (methoxy electron‑donating) from steric effects in kinase‑hinge recognition . Its procurement is justified when exploring the role of oxygen‑containing substituents in modulating potency, selectivity, or metabolic stability.

Drug‑Likeness and Permeability Benchmarking Studies

The quantifiable increases in molecular weight (287.32 g mol⁻¹) and hydrogen‑bond acceptor count (5 vs. 4) relative to the o‑tolyl comparator provide a concrete data pair for calibrating in silico ADME models or performing parallel artificial membrane permeability assays (PAMPA) . This enables researchers to directly attribute permeability or solubility shifts to the methoxy oxygen atom.

Chemical Probe for Urea-Transporter or Kinase‑Associated Biological Studies

Given the documented activity of diaryl ureas against kinase targets and urea transporters, this compound can serve as a chemical probe in phenotypic assays where a small, well‑characterized molecule with a distinct hydrogen‑bonding signature is required. The patent classification for FGFR inhibition supports its inclusion in cancer‑relevant cell‑line panels, while the structural data ensure the probe is not interchangeable with other library members [1].

Quote Request

Request a Quote for 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.